3-Phenylazetidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17860873
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 3-phenylazetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO2/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) |
| Standard InChI Key | CCKKROBXZIZREN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(N1)C(=O)O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
The molecular formula of 3-phenylazetidine-2-carboxylic acid is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. The azetidine ring introduces significant ring strain due to its four-membered structure, which influences both reactivity and stability. The trans-configuration of the phenyl and carboxylic acid groups is sterically favored, though synthetic methods have also produced cis-isomers for comparative studies .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| CAS Number (Fmoc-derivative) | 204320-45-6 | |
| Stabilizing Groups | Fmoc (in derivatives) |
The Fmoc-protected derivative (C₂₅H₂₁NO₄, MW 399.44 g/mol) is commonly used in peptide synthesis to prevent unwanted side reactions .
Synthesis Methods
Racemic Synthesis of cis- and trans-Isomers
The seminal 1994 work by Blythin et al. detailed the racemic synthesis of both cis- and trans-3-phenylazetidine-2-carboxylic acids via cyclization of β-lactam precursors . Key steps include:
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Ring-Closing Amination: N-Arylation of β-bromoacrylates followed by intramolecular cyclization.
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Stereochemical Control: Use of chiral auxiliaries or resolution techniques to isolate trans-isomers, which dominate due to reduced steric hindrance .
Modern Stereospecific Approaches
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Traditional Cyclization | 45–60 | Moderate (trans) | Scalability |
| sp³-C–H Amination | 70–85 | High | Atom economy |
| Cross-Coupling | 50–75 | Variable | Functional group tolerance |
Applications in Drug Discovery and Peptidomimetics
Conformational Restriction in Peptide Design
The compound’s rigid azetidine ring mimics the side-chain conformation of phenylalanine, making it a critical tool for stabilizing peptide secondary structures . For instance, incorporation into opioid receptor ligands has enhanced binding affinity by reducing entropy loss upon target engagement .
Fragment-Based Drug Discovery
Azetidine derivatives are prioritized in fragment libraries due to their balanced hydrophobicity and hydrogen-bonding capacity. 3-Phenylazetidine-2-carboxylic acid serves as a scaffold for kinase inhibitors, with modifications at the carboxylic acid group enabling interactions with ATP-binding pockets.
Material Science and Analytical Applications
Polymeric Materials
The compound’s strained ring undergoes ring-opening polymerization to yield polyamides with tunable thermal properties. These polymers exhibit applications in biodegradable plastics and nanotechnology .
Stereoselective Synthesis Studies
Racemic Fmoc-protected derivatives are used to benchmark chromatographic resolution techniques. For example, chiral stationary phases achieve >95% enantiomeric excess in separating trans-isomers, aiding the production of enantiopure pharmaceuticals .
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